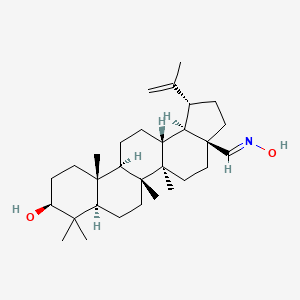

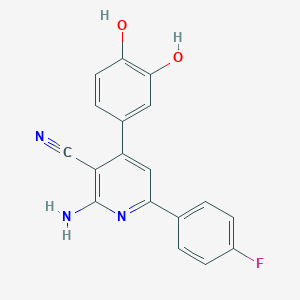

2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile

Vue d'ensemble

Description

IL-4 inhibitor is an inhibitor of IL-4.1 It binds to IL-4 with a Kd value of 1.8 μM and inhibits IL-4 activity in a cell-based reporter assay (EC50 = 1.81 μM). It is selective for IL-4 over IL-13 (EC50 = 18.2 μM). IL-4 inhibitor inhibits IL-4-induced STAT6 phosphorylation in THP-1 monocytes (EC50 = 3.1 μM), indicating inhibition of the IL-4-JAK1-STAT6 signaling pathway.

Mécanisme D'action

Target of Action

The primary target of IL-4-Inhibitor-1 is the Interleukin-4 receptor (IL-4R) . IL-4R is a type-1 transmembrane protein that plays a crucial role in the molecular mechanism underlying type-2 inflammations . This receptor is essential for the biological and immunological functions of B-lymphocytes, monocytes, dendritic cells, and fibroblasts .

Mode of Action

IL-4-Inhibitor-1 interacts with IL-4R, blocking the binding of both IL-4 and IL-13 . This inhibition prevents intracellular signaling and reduces the production of IgE, Th2 cell differentiation, and inflammatory substances . The compound’s action on IL-4R alpha resembles a “bi-specific” target, controlling the immune system by blocking both IL-4 and IL-13 .

Biochemical Pathways

The cytokines IL-4 and IL-13 interact with the IL-4 and IL-13 receptors to initiate the type 2 inflammatory pathway . This pathway results in Th2 cell differentiation, airway inflammation, and mucus production . The type-2 inflammatory pathway is first activated in allergic illnesses like atopic dermatitis by aberrant cytokine release resulting from an imbalance of Th1 and Th2 differentiation . Activated Th2 cells release cytokines, including IL-4, 13, and 31, which prompt downstream B cells to undergo a change and produce IgE antibodies .

Pharmacokinetics

In these studies, the pharmacokinetics of R835 were linear and dose-proportional over the dose range studied . A nominal level of accumulation in plasma was achieved rapidly upon repeated BID administrations with steady-state essentially attained in 2 days . Less than 1% of the dose was recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min for IR <750 mg and MR 300 mg .

Result of Action

The inhibition of IL-4R by IL-4-Inhibitor-1 results in a reduction of type-2 inflammation . This includes a decrease in Th2 cell differentiation, airway inflammation, mucus production, and IgE production . This can potentially alleviate symptoms in conditions characterized by type-2 inflammation, such as atopic dermatitis and specific forms of asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IL-4-Inhibitor-1. For instance, rapid urbanization and industrialization causing the release of air pollutants, smoking, exposure to mold, diet, and obesity, as well as genetic susceptibilities can affect the prevalence of asthma and allergies . These factors could potentially influence the effectiveness of IL-4-Inhibitor-1 in treating these conditions.

Propriétés

IUPAC Name |

2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPPBGRCDPFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)